molecular formula C18H27NO2 B4087243 N-cyclohexyl-N-ethyl-2-phenoxybutanamide

N-cyclohexyl-N-ethyl-2-phenoxybutanamide

Cat. No.: B4087243
M. Wt: 289.4 g/mol
InChI Key: SAABLTNHUUQVSZ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-2-phenoxybutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a phenoxy group at the second carbon and N-cyclohexyl-N-ethyl moieties on the amide nitrogen. Its structure combines lipophilic cyclohexyl and ethyl groups with a polar amide core, rendering it a candidate for applications in agrochemical or pharmaceutical research.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-3-17(21-16-13-9-6-10-14-16)18(20)19(4-2)15-11-7-5-8-12-15/h6,9-10,13-15,17H,3-5,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAABLTNHUUQVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC)C1CCCCC1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2-phenoxybutanamide typically involves the reaction of cyclohexylamine with ethyl 2-phenoxybutanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol or methanol, at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the ester group of ethyl 2-phenoxybutanoate, resulting in the formation of the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and automated systems to control temperature, pressure, and reaction time. The final product is typically purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-cyclohexyl-N-ethyl-2-phenoxybutanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its butanamide chain and N-cyclohexyl-N-ethyl substitution , which distinguish it from related acetamide or benzamide derivatives. Below is a comparative analysis with key analogs from the literature:

Table 1: Structural Comparison of N-Cyclohexyl-N-ethyl-2-phenoxybutanamide and Analogous Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Structural Notes Reference
This compound (Target) Not explicitly provided ~316 (estimated) Phenoxy (C₆H₅O), N-cyclohexyl, N-ethyl, butanamide chain Longer alkyl chain enhances lipophilicity N/A
(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide C₂₇H₃₈N₄OS 466.68 Thioxomethyl, diphenylmethyl, stereospecific amino groups Higher complexity; potential protease inhibition
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide C₁₄H₁₇Cl₂NO₂ 302.20 Dichlorophenoxy, acetamide chain Chlorine enhances bioactivity but increases toxicity
Pharmacopeial compounds (m, n, o) Complex formulae >500 2,6-Dimethylphenoxy, tetrahydropyrimidin-yl, diphenyl Stereoisomerism dictates binding specificity

Key Observations :

  • Chain Length: The target’s butanamide chain (4 carbons) vs.
  • Substituents: Unlike dichlorophenoxy analogs (), the target lacks halogenation, which may reduce environmental persistence or toxicity .
  • Stereochemistry : While Pharmacopeial compounds () rely on stereoisomerism for activity, the target’s simpler structure may reduce metabolic complexity .

Comparative Analysis of Physicochemical Properties

Hydrogen Bonding and Crystallinity
  • N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide () forms N–H⋯O hydrogen bonds in its crystal lattice, stabilizing a chair-conformation cyclohexyl ring . The target’s butanamide chain may alter packing efficiency, affecting solubility or melting point.
  • Thioxomethyl-containing analog () incorporates sulfur, which could enhance metal-binding capacity compared to the target’s purely oxygen/nitrogen-based polar groups .
Molecular Weight and Lipophilicity
  • The target’s estimated molecular weight (~316) is lower than ’s compound (466.68), suggesting better bioavailability .
  • Compared to dichlorophenoxy derivatives (), the absence of chlorine may reduce logP, balancing lipophilicity and aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-N-ethyl-2-phenoxybutanamide
Reactant of Route 2
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N-cyclohexyl-N-ethyl-2-phenoxybutanamide

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